1-(Trimethylsiloxy)cyclopentene

描述

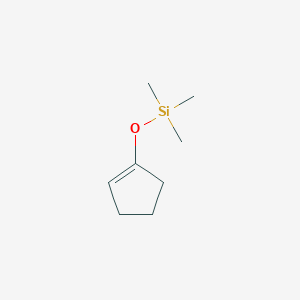

Structure

3D Structure

属性

IUPAC Name |

cyclopenten-1-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OSi/c1-10(2,3)9-8-6-4-5-7-8/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMYYGXGMPGCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066548 | |

| Record name | (1-Cyclopenten-1-yloxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19980-43-9 | |

| Record name | 1-[(Trimethylsilyl)oxy]cyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19980-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 1-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019980439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Cyclopenten-1-yloxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclopenten-1-yloxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Trimethylsiloxy)cyclopentene from Cyclopentanone

Foreword: The Strategic Value of Silyl Enol Ethers

In the landscape of modern organic synthesis, silyl enol ethers (SEEs) represent a cornerstone class of intermediates.[1] Their unique reactivity profile, serving as stable, isolable equivalents of enolates, has rendered them indispensable in the strategic construction of complex molecular architectures.[1][2] These compounds are pivotal in a myriad of carbon-carbon bond-forming reactions, including the Mukaiyama aldol addition, Michael reactions, and various alkylations, offering a level of control and predictability that often surpasses classical enolate chemistry.[1] 1-(Trimethylsiloxy)cyclopentene, derived from the readily available cyclopentanone, is a particularly valuable five-carbon building block, utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides an in-depth exploration of the synthesis of this compound. Moving beyond a mere recitation of steps, we will dissect the underlying mechanistic principles, provide a field-validated experimental protocol, and discuss critical parameters for process optimization and troubleshooting. The objective is to equip researchers and drug development professionals with not only a robust synthetic method but also the causal understanding required to adapt and refine it for their specific applications.

Mechanistic Rationale and Reagent Selection

The conversion of cyclopentanone to its corresponding silyl enol ether is fundamentally an acid-base reaction followed by nucleophilic trapping. The process involves the deprotonation of a carbon alpha (α) to the carbonyl group to generate an enolate anion, which is subsequently "trapped" on its oxygen atom by an electrophilic silicon species.[1][5]

Core Reaction Pathway

The reaction proceeds via the following key steps:

-

Enolate Formation: A base abstracts an α-proton from cyclopentanone. Since cyclopentanone is a symmetrical ketone, there is no ambiguity regarding regioselectivity, which simplifies the procedure compared to unsymmetrical ketones where kinetic versus thermodynamic control is a major consideration.[6] The resulting enolate is a resonant species with negative charge density on both the α-carbon and the oxygen atom.

-

O-Silylation: The enolate's oxygen atom, being a hard nucleophile, preferentially attacks the hard electrophilic silicon center of the silylating agent (e.g., trimethylsilyl chloride).[1] This step is driven by the exceptional thermodynamic stability of the silicon-oxygen bond.

The choice of reagents is paramount and dictates the efficiency, safety, and cost-effectiveness of the synthesis.

-

Silylating Agent: Trimethylsilyl chloride (TMSCl) is the most common and economical choice.[1] However, its reactivity can be modest. To accelerate the reaction, more electrophilic reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be employed, though at a higher cost.[1][7] A highly effective and practical strategy involves the in situ generation of the far more reactive iodotrimethylsilane (TMSI) by adding a catalytic quantity of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture containing TMSCl.[8][9] This is a Finkelstein-type reaction where chloride is exchanged for iodide.

-

Base: The base serves two critical functions: promoting the formation of the enolate and scavenging the acidic byproduct (HCl when using TMSCl). Triethylamine (NEt₃) is a widely used organic base for this purpose. It is sufficiently basic to facilitate deprotonation while being sterically hindered enough to minimize undesired side reactions.[1][10][11] The resulting triethylammonium chloride salt conveniently precipitates from many organic solvents, simplifying its removal.[11]

-

Solvent: The choice of solvent influences reaction rates and solubility of reagents and byproducts. Aprotic solvents are mandatory to prevent hydrolysis. N,N-Dimethylformamide (DMF)[12], acetonitrile[8], and toluene[11] are commonly reported, each offering different advantages in terms of polarity and boiling point.

Below is a diagram illustrating the fundamental reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

A Validated Experimental Protocol

This protocol is a robust and scalable method adapted from established literature procedures.[11] It prioritizes safety, efficiency, and high yield. All operations should be conducted in a well-ventilated fume hood.

Reagent and Equipment Summary

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (0.20 mol scale) | Density (g/mL) |

| Cyclopentanone | C₅H₈O | 84.12 | 1.0 | 16.82 g (17.7 mL) | 0.949 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.025 | 20.74 g (28.6 mL) | 0.726 |

| Trimethylsilyl Chloride | (CH₃)₃SiCl | 108.64 | 1.025 | 22.27 g (26.3 mL) | 0.846 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 100 mL | 0.867 |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel (100 mL)

-

Thermometer

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and distillation

Step-by-Step Methodology

-

System Preparation: Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas. Assemble the apparatus (flask, condenser, dropping funnel) and maintain a positive pressure of nitrogen or argon throughout the reaction.

-

Reagent Charging: To the reaction flask, add cyclopentanone (16.82 g, 0.20 mol), anhydrous toluene (50 mL), and triethylamine (20.74 g, 0.205 mol) via syringe. Begin stirring the mixture.

-

Reaction Initiation: Heat the mixture to 50 °C using a heating mantle.[11]

-

Addition of Silylating Agent: In the dropping funnel, prepare a solution of trimethylchlorosilane (22.27 g, 0.205 mol) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred, heated reaction mixture over a period of approximately 1 hour. A mild exotherm may be observed. The formation of a dense white precipitate (triethylammonium chloride) will occur.[2]

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 50 °C with stirring for an additional 3-4 hours to ensure complete conversion.[11] The progress can be monitored by GC or TLC (staining with potassium permanganate).

-

Workup - Isolation of Crude Product:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture under vacuum through a sintered glass funnel to remove the precipitated triethylammonium chloride. Wash the solid filter cake with a small amount of dry toluene or hexane to recover any entrained product.

-

Combine the filtrates. This solution contains the desired product. For many applications, this crude solution can be used directly after determining the concentration.

-

-

Purification - Vacuum Distillation:

-

Concentrate the filtrate using a rotary evaporator to remove the bulk of the toluene.[11]

-

Transfer the residual oil to a suitable flask for vacuum distillation.

-

Distill the product under reduced pressure. Collect the fraction boiling at approximately 45 °C / 11 mmHg.[13] This should yield this compound as a colorless to light yellow liquid.[4][13]

-

The following diagram outlines the complete experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Process Optimization and Troubleshooting

The success of this synthesis hinges on meticulous attention to detail, particularly regarding the exclusion of water.

| Parameter | Recommendation | Rationale |

| Moisture Control | Use flame- or oven-dried glassware, anhydrous solvents, and maintain a positive inert gas atmosphere. | Water rapidly hydrolyzes both TMSCl and the final silyl enol ether product, drastically reducing yield and forming hexamethyldisiloxane (HMDSO) as a major byproduct.[1][2] |

| Reagent Quality | Use freshly distilled cyclopentanone and triethylamine. Use high-purity TMSCl. | Impurities in the starting materials can lead to side reactions. Aged triethylamine can contain water and other nucleophiles. |

| Reaction Rate | For faster conversion, add 0.1 eq. of dry NaI to the initial mixture. | Catalyzes the formation of the more reactive TMSI in situ, often allowing the reaction to proceed efficiently at room temperature.[8] |

| Purification | Avoid column chromatography on standard silica gel if possible. | Silyl enol ethers are notoriously acid-sensitive and can be hydrolyzed on silica gel.[14] If chromatography is necessary, the silica must be deactivated (e.g., by pre-treating with a hexane solution containing 1-2% triethylamine). Vacuum distillation is the preferred method for purification.[11][14] |

Troubleshooting Common Issues:

-

Low Yield: The primary suspect is moisture. Re-verify the dryness of all reagents, solvents, and the reaction apparatus. Another cause could be incomplete reaction; consider extending the reaction time or using NaI catalysis.

-

Product Contaminated with HMDSO: This is a clear indication of water contamination. The boiling points of HMDSO (~101 °C) and the product are sufficiently different for separation by careful fractional distillation.

-

Reaction Fails to Initiate: Ensure the triethylamine is of good quality. If the reaction is sluggish, a gentle warming or the addition of a catalytic amount of NaI should initiate it.

Product Characterization and Safety

Quality Control: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (CDCl₃): Expect a sharp singlet for the nine equivalent protons of the trimethylsilyl group at δ ≈ 0.18 ppm, and a multiplet for the vinylic proton at δ ≈ 4.86-4.88 ppm.[8] The remaining aliphatic protons of the cyclopentene ring will appear as multiplets between δ ≈ 1.48-2.03 ppm.[8]

-

IR (Neat): Look for a strong C=C stretching vibration around 1668 cm⁻¹.[8] Crucially, the strong C=O stretch of the starting cyclopentanone (around 1745 cm⁻¹) should be absent.

Safety Imperatives:

-

Trimethylsilyl chloride is flammable, corrosive, and lachrymatory. It reacts with moisture to release corrosive HCl gas. Handle only in a fume hood.

-

Triethylamine is flammable, corrosive, and has a strong, noxious odor. It can cause severe skin and eye burns.

-

Toluene is a flammable liquid and is toxic.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The synthesis of this compound from cyclopentanone is a straightforward yet powerful transformation that provides access to a versatile synthetic intermediate. The keys to a successful and high-yielding preparation are the rigorous exclusion of moisture, the use of high-quality reagents, and a carefully executed workup and purification. By understanding the mechanistic underpinnings and critical process parameters outlined in this guide, researchers can reliably produce this valuable compound and confidently employ it in their synthetic endeavors.

References

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]

- 4. Cas 19980-43-9,this compound | lookchem [lookchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. TCI Practical Example: Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate | TCI Deutschland GmbH [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 1-(Trimethylsiloxy)cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-(Trimethylsiloxy)cyclopentene, a versatile silyl enol ether widely utilized in organic synthesis. We will explore its fundamental properties, spectral characteristics, synthesis, and key applications, offering field-proven insights for its effective use in research and development.

Core Identification and Chemical Properties

This compound, also known as cyclopentanone enol trimethylsilyl ether, is an organosilicon compound with the chemical formula C₈H₁₆OSi.[1][2] Its structure features a trimethylsilyl group attached to the oxygen of the enol form of cyclopentanone. This structural characteristic makes it a valuable intermediate in a variety of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19980-43-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₆OSi | [1][2] |

| Molecular Weight | 156.30 g/mol | [3][4] |

| Appearance | Clear, colorless to light yellow liquid | [2][5][6] |

| Boiling Point | 45 °C at 11 mmHg | [3] |

| Density | 0.878 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.440 | [3] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [3] |

| InChI Key | UBMYYGXGMPGCBO-UHFFFAOYSA-N | [3][7] |

| SMILES | C--INVALID-LINK--(C)OC1=CCCC1 | [3] |

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data is crucial for its identification and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the trimethylsilyl group and the cyclopentene ring protons. A typical spectrum in CDCl₃ exhibits the following peaks:

-

δ 0.21 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group.[6][8]

-

δ 1.55 (m, 2H), 1.69 (m, 2H), 2.05 (br d, 4H): Multiplets and broad doublets representing the protons of the cyclopentene ring.[6][8]

-

δ 4.88 (br s, 1H): A broad singlet for the vinylic proton on the double bond.[6][8]

¹³C NMR Spectroscopy

While specific peak data from the search is limited, a predicted ¹³C NMR spectrum would show signals for the methyl carbons of the trimethylsilyl group, the carbons of the cyclopentene ring, and the two sp² hybridized carbons of the enol ether double bond.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, which is essential for confirming its molecular weight and fragmentation pattern.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectrum would be expected to show strong C-O and Si-O stretching vibrations, as well as C=C stretching from the enol ether.

Synthesis and Purification

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reaction of cyclopentanone with a silylating agent in the presence of a base.

Synthetic Protocol

A common and efficient method for the preparation of this compound involves the reaction of cyclopentanone with trimethylchlorosilane (TMSCl) and a tertiary amine base, such as triethylamine (Et₃N), in an aprotic solvent like toluene.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add dry toluene and triethylamine.

-

Heat the mixture to 50°C.

-

Slowly add a mixture of cyclopentanone and trimethylchlorosilane to the reaction vessel.

-

Maintain the reaction at 50°C for 3-4 hours after the addition is complete.

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

This method is advantageous as it utilizes relatively inexpensive and less toxic reagents compared to some alternatives.

Purification of this compound

For applications requiring high purity, a washing procedure followed by distillation is recommended.[6][8]

-

Dissolve the impure silyl enol ether in pentane.

-

Wash the solution sequentially with cold aqueous sodium bicarbonate solution, cold dilute hydrochloric acid, and again with cold aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify by vacuum distillation.

Applications in Organic Synthesis

This compound is a versatile reagent with broad applications in organic synthesis, primarily as a nucleophile in various carbon-carbon bond-forming reactions.[8][9]

Caption: Key applications of this compound in chemical synthesis.

Its utility stems from the electron-rich double bond, which can react with a variety of electrophiles. Key applications include:

-

Mukaiyama Aldol Reactions: As a stable enolate equivalent, it reacts with aldehydes and ketones in the presence of a Lewis acid to form β-hydroxy ketones.

-

Michael Additions: It can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

-

Alkylation Reactions: Reaction with alkyl halides provides a route to α-alkylated cyclopentanones.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block in the synthesis of complex molecules with potential biological activity.[8]

-

Materials Science: It can be used as a precursor in the development of advanced materials.[8]

Safety and Handling

This compound is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from ignition sources.[1][10] It is also known to cause skin and serious eye irritation.[10]

Table 2: GHS Hazard Information

| Hazard | Code | Precautionary Statements | Reference |

| Flammable Liquid | H226 | P210 - Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [3][10] |

| Skin Irritation | H315 | P280 - Wear protective gloves. P302 + P352 - IF ON SKIN: Wash with plenty of water. | [3][10] |

| Eye Irritation | H319 | P280 - Wear eye protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][10] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. P271 - Use only outdoors or in a well-ventilated area. | [3] |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is recommended to store at -20°C for long-term stability.[1][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[3][10]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis. Its well-defined properties, predictable reactivity, and accessibility make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its spectral characteristics, synthesis, and handling is paramount for its safe and effective utilization in the laboratory.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 1-(三甲基硅氧基)环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(三甲基硅氧基)环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 19980-43-9 [m.chemicalbook.com]

- 6. This compound CAS#: 19980-43-9 [m.chemicalbook.com]

- 7. This compound(19980-43-9) MS [m.chemicalbook.com]

- 8. Cas 19980-43-9,this compound | lookchem [lookchem.com]

- 9. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

reactivity and stability of 1-(Trimethylsiloxy)cyclopentene

An In-Depth Technical Guide to the Reactivity and Stability of 1-(Trimethylsiloxy)cyclopentene

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal silyl enol ether in modern organic synthesis. We delve into its core reactivity as a potent enolate surrogate, detailing its participation in cornerstone reactions such as the Mukaiyama aldol addition and regiospecific halogenations. The guide explores the mechanistic underpinnings of these transformations, emphasizing the causal factors that dictate reaction outcomes. Furthermore, a thorough examination of the compound's stability profile, including its hydrolytic sensitivity and handling protocols, is presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic utility of this compound, supported by field-proven insights, detailed experimental procedures, and authoritative references.

Introduction: A Versatile Enolate Equivalent

This compound (CAS No. 19980-43-9) is an organosilicon compound belonging to the class of silyl enol ethers.[1][2] These compounds are indispensable intermediates in organic synthesis, serving as stable, isolable, and neutral equivalents of ketone enolates.[3][4] The trimethylsilyl group enhances the compound's stability compared to a free enolate and allows for its purification and characterization using standard laboratory techniques.[4] Its primary utility lies in its function as a mild nucleophile, reacting with a wide array of electrophiles at the α-carbon position, thereby enabling precise C-C bond formation.[3][5] This guide will elucidate the synthesis, reactivity, and stability of this versatile building block, providing the technical foundation required for its successful application in complex molecular synthesis.[5]

Synthesis and Physicochemical Characterization

The most common and efficient synthesis of this compound involves the trapping of the enolate of cyclopentanone with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[3] The choice of base and reaction conditions dictates the regioselectivity in unsymmetrical ketones; however, for a symmetrical ketone like cyclopentanone, this is not a concern.[3] A standard procedure utilizes a weak base like triethylamine (Et₃N) in a suitable solvent such as dimethylformamide (DMF) or toluene.[6][7] The reaction proceeds by forming the triethylammonium enolate, which is then silylated by TMSCl to yield the desired product and triethylammonium chloride as a byproduct.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 19980-43-9 | [8] |

| Molecular Formula | C₈H₁₆OSi | [1] |

| Molecular Weight | 156.30 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [1][9] |

| Boiling Point | 45 °C at 11 mmHg | [8][10] |

| Density | 0.878 g/mL at 25 °C | [8][10] |

| Refractive Index (n20/D) | 1.440 |[8][10] |

Caption: General synthesis of this compound.

Reactivity Profile and Mechanistic Insights

As a silyl enol ether, this compound acts as a carbon-centered nucleophile, with its reactivity significantly influenced by the presence of catalysts, typically Lewis acids.[3][11]

Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a cornerstone reaction of silyl enol ethers, enabling a crossed aldol reaction with aldehydes or ketones that avoids the self-condensation issues associated with traditional enolate chemistry. The reaction is mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl electrophile.[12][13] The silyl enol ether then attacks the activated carbonyl carbon. A subsequent aqueous workup hydrolyzes the resulting silyl ether to furnish the β-hydroxy ketone adduct.[12] This transformation is highly valued for its reliability and its adaptability to asymmetric synthesis.[14][13]

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.

Regiospecific Halogenation

The reaction of silyl enol ethers with halogens provides a powerful method for the regiospecific synthesis of α-haloketones, a transformation that can be difficult to control via direct ketone halogenation.[15][16] this compound reacts instantaneously with electrophilic halogen sources like bromine (Br₂) or chlorine (Cl₂) in an inert solvent.[15][17] The electrophilic halogen attacks the electron-rich double bond at the α-carbon.[17] The resulting intermediate collapses, with the halide ion attacking the silicon atom to release the α-halocyclopentanone and trimethylsilyl halide as a byproduct.[17] This method's high regioselectivity is a direct consequence of the pre-formed, specific enol ether isomer.[15]

Caption: Regiospecific bromination of this compound.

Other Electrophilic Reactions

The nucleophilic character of this compound extends to other electrophiles:

-

Alkylation: It undergoes alkylation with highly reactive Sₙ1-type electrophiles, such as tertiary or benzylic halides, in the presence of a Lewis acid.[3]

-

Sulfenylation: Reaction with soft electrophiles like benzenesulfenyl chloride (PhSCl) yields the corresponding α-sulfenylated ketone.[3][17]

-

Cycloaddition: The cyclopentene moiety allows for participation in various cycloaddition reactions, further expanding its synthetic utility.[1][18]

Stability, Handling, and Purification

Hydrolytic Stability

A critical consideration when working with this compound is its sensitivity to moisture.[9] The Si-O bond is susceptible to cleavage under both acidic and basic conditions, readily hydrolyzing back to cyclopentanone and a disiloxane.[3][19] This reaction is typically slow with neutral water but is accelerated by acid or base.[9][19] Consequently, all manipulations should be performed under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[20][21]

Thermal Stability and Storage

This compound is stable enough to be isolated, purified by distillation, and stored.[3][4] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area, often at reduced temperatures (e.g., -20°C) to minimize degradation.[22][23]

Purification Protocol

If impurities are detected (e.g., by NMR), a standard extractive workup can be employed for purification.[5][9]

-

Dissolve the impure silyl enol ether in a nonpolar organic solvent (e.g., pentane).

-

Wash the solution sequentially with cold saturated aqueous sodium bicarbonate (NaHCO₃) solution, cold dilute acid (e.g., 1.5M HCl), and again with cold NaHCO₃ solution.[20]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

The purified product can be obtained by distillation under reduced pressure.[5][20]

Detailed Experimental Protocols

The following protocols are representative and should be performed by trained personnel using appropriate safety precautions.[24]

Protocol 1: Synthesis of this compound[8]

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add dry toluene, cyclopentanone (1.0 eq), and triethylamine (1.025 eq).

-

Heat the mixture to 50 °C with stirring.

-

Add trimethylchlorosilane (1.025 eq) dropwise to the reaction mixture.

-

Maintain the temperature at 50 °C and stir for 3-4 hours.

-

Cool the reaction to room temperature and filter to remove the precipitated triethylammonium hydrochloride (Et₃N·HCl).

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

Distill the residue under vacuum (collecting the fraction at ~72-74 °C / 11-12 mmHg) to yield pure this compound.

Protocol 2: Mukaiyama Aldol Addition with Benzaldehyde (Adapted from[13])

-

In a flame-dried flask under nitrogen, dissolve benzaldehyde (1.0 eq) in dry dichloromethane (CH₂Cl₂) and cool to -78 °C.

-

Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise and stir for 5 minutes.

-

Add a solution of this compound (1.2 eq) in CH₂Cl₂ dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the β-hydroxy ketone.

Protocol 3: Regiospecific Bromination (Adapted from[17])

-

Dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) in a flask protected from light.

-

Cool the solution in an ice bath (0 °C).

-

Add a solution of bromine (Br₂, 1.0 eq) in CCl₄ dropwise. The reaction is typically instantaneous.

-

Once the addition is complete, allow the mixture to warm to room temperature.

-

Remove the solvent and the volatile trimethylsilyl bromide byproduct under reduced pressure.

-

The resulting crude 2-bromocyclopentanone can be purified by vacuum distillation.

Conclusion

This compound is a highly effective and versatile synthetic intermediate. Its ability to act as a stable enolate surrogate provides chemists with a reliable tool for forming carbon-carbon bonds with high levels of control. A thorough understanding of its reactivity in key transformations like the Mukaiyama aldol addition and halogenation, coupled with careful consideration of its hydrolytic instability, is essential for its successful implementation. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full synthetic potential of this valuable reagent in pharmaceutical and materials science applications.[5]

References

- 1. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cas 19980-43-9,this compound | lookchem [lookchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]

- 8. This compound 97 19980-43-9 [sigmaaldrich.com]

- 9. This compound CAS#: 19980-43-9 [m.chemicalbook.com]

- 10. This compound 97 19980-43-9 [sigmaaldrich.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reactions of silyl enol ethers with halogen and sulfur electrophiles [mail.almerja.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. echemi.com [echemi.com]

- 23. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 24. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to Silyl Enol Ethers in Organic Chemistry

Foreword: The Silyl Enol Ether as a Cornerstone of Modern Synthesis

In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds with precision and control is paramount. Enolates are undeniably powerful nucleophiles for this purpose, yet their high reactivity, propensity for self-condensation, and challenging regioselective generation can complicate synthetic design. The advent of the silyl enol ether transformed this paradigm. By "trapping" a transient enolate with an electrophilic silicon species, we generate a stable, isolable, and subtly reactive enolate surrogate.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, strategic applications, and practical execution of silyl enol ether chemistry, moving beyond simple recitation of facts to explore the causality behind the protocols.

The Strategic Synthesis of Silyl Enol Ethers: Mastering Regioselectivity

The formation of a silyl enol ether is conceptually straightforward: an enolizable carbonyl compound is reacted with a silyl electrophile, typically in the presence of a base.[1] The most commonly used silylating agent is trimethylsilyl chloride (TMSCl), though the more reactive trimethylsilyl triflate (TMSOTf) can be employed to accelerate sluggish reactions.[1][3] The true synthetic power, however, lies in the ability to dictate the regiochemical outcome for unsymmetrical ketones, yielding either the kinetic or the thermodynamic product with high fidelity.

Kinetic vs. Thermodynamic Control: A Dichotomy of Reactivity

The deprotonation of an unsymmetrical ketone can occur at two distinct α-carbons. The choice of which proton is removed, and subsequently trapped as a silyl enol ether, is a classic example of the kinetic versus thermodynamic control principle.[4][5]

-

Kinetic Control: This pathway favors the formation of the less-substituted (and generally less stable) silyl enol ether. The causality here is rooted in steric accessibility. By employing a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at very low temperatures (typically -78 °C), the base preferentially abstracts the most accessible proton on the less-substituted α-carbon.[1][6] The low temperature is critical; it provides insufficient thermal energy for the system to equilibrate, effectively "freezing" the reaction at its fastest-formed product.[7][8]

-

Thermodynamic Control: This pathway yields the more-substituted, and therefore more stable, silyl enol ether. To achieve this, the reaction conditions must allow for reversibility. This is accomplished by using a weaker, non-hindered base (e.g., triethylamine) and higher temperatures (room temperature or above).[1][9] Under these equilibrating conditions, any initially formed kinetic product can revert to the starting ketone, and over time, the system settles in the lowest energy state, which corresponds to the more stable, more highly substituted double bond of the thermodynamic silyl enol ether.[4][6]

Caption: Control pathways for silyl enol ether synthesis.

Data Summary: Conditions for Regiocontrolled Synthesis

The selection of base and temperature is a self-validating system. The use of LDA at -78 °C is inherently designed to favor the kinetic product; deviation from these conditions compromises the outcome's predictability.

| Control Type | Base Characteristics | Typical Base | Temperature | Outcome |

| Kinetic | Strong, Sterically Hindered | LDA, KHMDS | Low (-78 °C) | Less substituted product |

| Thermodynamic | Weaker, Less Hindered | Et3N, NaH | High (≥ 25 °C) | More substituted product |

Experimental Protocol 1: Synthesis of a Kinetic Silyl Enol Ether

Objective: To synthesize (2-methylcyclohex-1-en-1-yl)oxy(trimethyl)silane from 2-methylcyclohexan-1-one under kinetic control.

Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: Tetrahydrofuran (THF) is freshly distilled from sodium/benzophenone. Diisopropylamine is distilled from calcium hydride.

-

LDA Formation: In the reaction flask, add dry THF (50 mL) and distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Generation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow LDA solution for 30 minutes at -78 °C.

-

Ketone Addition: Add a solution of 2-methylcyclohexan-1-one (1.0 eq) in dry THF (10 mL) dropwise to the LDA solution. The rate of addition should be controlled to maintain the low temperature. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Silyl Trapping: Add neat, freshly distilled trimethylsilyl chloride (1.2 eq) rapidly via syringe. A white precipitate of LiCl will form almost immediately.

-

Workup: Allow the reaction to warm to room temperature over 1 hour. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation under reduced pressure to yield the pure kinetic silyl enol ether. The regiochemical purity should be confirmed by ¹H NMR spectroscopy and GC analysis.

The Synthetic Utility of Silyl Enol Ethers: Key Transformations

Silyl enol ethers are mild nucleophiles that are stable enough for isolation and purification.[1] Their reactivity is typically unlocked by a Lewis acid, which activates the electrophilic partner, making them susceptible to attack by the electron-rich double bond of the silyl enol ether.[10][11]

The Mukaiyama Aldol Addition: A Cornerstone of C-C Bond Formation

Discovered by Teruaki Mukaiyama, this reaction is a Lewis acid-catalyzed aldol addition between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).[12] Its primary advantage over traditional enolate-based aldol reactions is the circumvention of harsh basic conditions, thereby preventing unwanted side reactions like self-condensation of the aldehyde.[12]

Causality of the Mechanism: The reaction is initiated by the coordination of a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to the carbonyl oxygen of the electrophile.[13] This coordination dramatically increases the electrophilicity of the carbonyl carbon. The silyl enol ether then acts as the nucleophile, attacking the activated carbonyl. A subsequent loss of the silyl group and aqueous workup yields the β-hydroxy carbonyl adduct.[14][15]

Caption: Workflow of the Lewis acid-catalyzed Mukaiyama aldol addition.

The Saegusa-Ito Oxidation: Access to α,β-Unsaturated Systems

The Saegusa-Ito oxidation is a powerful method for converting silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds using palladium(II) acetate.[16][17] This transformation is synthetically valuable for introducing unsaturation regioselectively after a conjugate addition or other α-functionalization.

Causality of the Mechanism: The mechanism involves the formation of an oxo-π-allylpalladium complex from the silyl enol ether and Pd(OAc)₂.[18] This intermediate then undergoes β-hydride elimination to form a palladium-hydride species and the enone product.[16][19] The reaction originally required stoichiometric or semi-stoichiometric amounts of palladium.[20] A critical advancement was the introduction of a co-oxidant, such as benzoquinone or molecular oxygen (Larock modification), to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination, thus enabling a catalytic cycle.[16][18] For acyclic substrates, the reaction is highly stereoselective, yielding the thermodynamic E-isomer.[16][20]

Caption: The catalytic cycle of the Saegusa-Ito oxidation.

Other Foundational Reactions

-

α-Alkylation and Halogenation: Silyl enol ethers react with potent electrophiles like tertiary alkyl halides (in the presence of a Lewis acid) or electrophilic halogen sources (e.g., Br₂, NCS, PhSCl) to introduce functionality at the α-carbon.[1][21][22]

-

Generation of Specific Enolates: A key strategic advantage is the ability to regenerate a specific metal enolate from a purified silyl enol ether. Treatment with an organolithium reagent like methyllithium quantitatively produces the corresponding lithium enolate with complete retention of the double bond geometry.[1][2][10] This allows for the formation of a single regioisomeric enolate, free from its alternative isomer, for subsequent high-fidelity reactions.

Stability, Handling, and Advanced Applications

Silyl enol ethers are generally stable enough to be purified by chromatography or distillation, a significant advantage over their parent enolates.[1] However, they are sensitive to protic acids and hydrolysis, which will cleave the Si-O bond to regenerate the carbonyl compound.[1] The stability varies with the steric bulk of the silyl group, following the general trend: TBDPS > TIPS > TBS > TES > TMS.[3][23]

Beyond the foundational reactions, silyl enol ethers are indispensable in modern asymmetric synthesis, serving as nucleophiles in reactions catalyzed by chiral Lewis acids to afford enantiomerically enriched products.[24][25][26] Their predictable reactivity and stereocontrol make them key intermediates in the total synthesis of complex natural products and active pharmaceutical ingredients.

Conclusion

Silyl enol ethers represent a masterful solution to the challenges of enolate chemistry. Their synthesis can be precisely controlled to yield specific regioisomers, and their attenuated nucleophilicity allows for a wide range of controlled C-C and C-X bond-forming reactions under mild conditions. For the modern synthetic chemist, a deep, mechanistic understanding of their formation and reactivity is not merely academic—it is an essential prerequisite for the elegant and efficient construction of complex molecular architectures.

References

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 8. Khan Academy [khanacademy.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. benchchem.com [benchchem.com]

- 12. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 16. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. thieme-connect.com [thieme-connect.com]

- 19. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]

- 20. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Silyl Groups - Gelest [technical.gelest.com]

- 24. Catalytic asymmetric isomerization/hydroboration of silyl enol ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 25. Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of 1-(Trimethylsiloxy)cyclopentene for Advanced Research Applications

This guide provides comprehensive safety protocols and handling procedures for 1-(Trimethylsiloxy)cyclopentene, a versatile silyl enol ether intermediate crucial in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causality behind safety measures, ensuring a thorough understanding of the risks and the implementation of self-validating safety systems in the laboratory.

Introduction: The Synthetic Utility and Intrinsic Reactivity of this compound

This compound is a valuable reagent in organic synthesis, primarily serving as a stable enolate equivalent. Its utility lies in its capacity to act as a mild nucleophile in various carbon-carbon bond-forming reactions, such as Mukaiyama aldol additions and Michael reactions.[1] This reactivity is conferred by the electron-rich double bond and the lability of the silicon-oxygen bond. However, the very features that make it synthetically useful also dictate its inherent hazards, namely its flammability and sensitivity to moisture. This guide will dissect these properties to build a robust framework for its safe handling. It is a clear, light yellow liquid.[2]

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe handling.

Physicochemical Hazards

The primary physical hazard is its flammability. It is a flammable liquid and vapor with a flash point of 36°C (96.8°F).[3] This means that even at moderate ambient temperatures, it can form ignitable vapor mixtures with air.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆OSi | [4] |

| Molecular Weight | 156.30 g/mol | [3] |

| Boiling Point | 45 °C at 11 mmHg | [3] |

| Density | 0.878 g/mL at 25 °C | [3] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [3] |

| Storage Temperature | -20°C | [2] |

Health Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H335: May cause respiratory irritation.[4]

The irritant properties are a key concern during handling. Direct contact with the liquid or vapor can lead to inflammation and discomfort of the skin, eyes, and respiratory tract.[3]

Reactivity and Stability

The Si-O bond in silyl enol ethers is susceptible to cleavage by various reagents, most notably water. This hydrolysis reaction regenerates the parent ketone (cyclopentanone) and forms a siloxane.[1] This reaction can be catalyzed by both acids and bases.

This reactivity with moisture underscores the necessity of handling this compound under anhydrous conditions to maintain its chemical integrity and prevent the formation of byproducts. It is also incompatible with strong oxidizing agents.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be conducted in a well-ventilated chemical fume hood.[5] This is critical to control the flammable vapors and prevent inhalation of the irritant fumes.

-

Inert Atmosphere: Due to its moisture sensitivity, operations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6][7] This is typically achieved using a Schlenk line or a glove box.

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source for the flammable vapors, all metal containers and transfer equipment must be properly grounded and bonded.[4]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[5] Gloves should be inspected before each use and replaced immediately if signs of degradation or contamination are observed.

-

Skin and Body Protection: A flame-resistant laboratory coat is essential.[5] For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: For most laboratory-scale operations within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge should be available.[3]

Safe Handling and Storage: Procedural Best Practices

Adherence to strict protocols during handling and storage is paramount to preventing accidents.

Storage Requirements

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]

-

The recommended storage temperature is -20°C.[2]

-

Store away from incompatible materials, such as strong oxidizing agents and sources of moisture.[4]

-

Containers should be stored under an inert atmosphere.

Dispensing and Transfer

Due to its air and moisture sensitivity, standard benchtop pouring is not an acceptable method for transferring this reagent.

Experimental Protocol: Syringe Transfer of this compound under Inert Atmosphere

-

Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon.[6][7][8]

-

Inert Atmosphere Setup: Assemble the reaction apparatus and flush it with a dry inert gas. Maintain a slight positive pressure of the inert gas throughout the procedure, vented through a bubbler.[8]

-

Syringe Preparation: Purge a dry syringe with the inert gas several times to remove any residual air and moisture.[6][8]

-

Reagent Bottle Preparation: The reagent should be stored in a bottle with a septum-sealed cap. Pierce the septum with a needle connected to the inert gas line to equalize the pressure.

-

Withdrawal: With the inert gas flowing, pierce the septum with the transfer syringe needle and withdraw the desired volume of this compound. It is good practice to withdraw a small amount of the inert gas into the syringe after the liquid to create a "gas buffer."

-

Transfer: Quickly and carefully transfer the syringe to the reaction vessel and pierce the septum on the reaction flask. Inject the reagent into the flask.

-

Syringe Cleaning: Immediately after use, the syringe should be quenched by drawing up a suitable solvent (e.g., isopropanol) and then cleaned thoroughly.

Diagram: Inert Atmosphere Transfer Workflow

Caption: Workflow for the safe transfer of air- and moisture-sensitive reagents.

Emergency Procedures: Preparedness and Response

A critical component of a safe laboratory environment is a well-defined plan for responding to emergencies.

Spills

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, absorb the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Do not use combustible absorbents.

-

Collect the absorbed material into a sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][11] Remove contaminated clothing while under a safety shower.[9][11] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Fire

-

Small Fires: If trained and it is safe to do so, extinguish the fire using a dry chemical, carbon dioxide, or foam fire extinguisher.[12] Do not use water, as it can react with the compound.

-

Large Fires: Evacuate the laboratory, activate the fire alarm, and contact the fire department.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste, including unused reagent and contaminated materials, in a clearly labeled, sealable container.

-

The waste should be labeled as "Flammable Hazardous Waste" and should include the chemical name.

-

Dispose of the waste through the institution's hazardous waste management program. Do not pour down the drain.[5]

Diagram: Emergency Response Decision Tree

References

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. 1-(三甲基硅氧基)环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 12. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]

literature review on the discovery of cyclic silyl enol ethers

An In-Depth Technical Guide on the Discovery of Cyclic Silyl Enol Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic silyl enol ethers have emerged as indispensable intermediates in modern organic synthesis, providing a powerful tool for the regio- and stereocontrolled formation of carbon-carbon bonds. This technical guide delves into the historical discovery of these versatile compounds, tracing their conceptual origins from the challenges of classical enolate chemistry to their eventual isolation and characterization. We will explore the seminal contributions of pioneering chemists, dissect the fundamental principles of their synthesis, and illuminate the mechanistic underpinnings that govern their reactivity. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational discoveries that have established cyclic silyl enol ethers as a cornerstone of contemporary synthetic strategy, enabling the construction of complex molecular architectures with applications in medicinal chemistry and beyond.

The Enolate Conundrum: A Prelude to Discovery

Prior to the mid-20th century, the synthetic utility of enolates, the reactive intermediates formed by the deprotonation of carbonyl compounds, was well-established. However, their application was often plagued by a lack of control. Reactions involving unsymmetrical ketones frequently yielded mixtures of regioisomers, and the inherent basicity of enolate reactions limited their compatibility with sensitive functional groups. The transient nature of metal enolates also made their characterization and controlled generation a significant challenge. The need for a stable, isolable, and predictably reactive enolate equivalent was a driving force for innovation in the field of synthetic organic chemistry.

The Dawn of a New Era: Trapping the Elusive Enolate

The conceptual breakthrough that paved the way for the discovery of silyl enol ethers was the idea of "trapping" a transient enolate with an electrophile to form a stable, isolable derivative. This would effectively "bottle" the reactive enolate, allowing for its purification and subsequent reaction under more controlled conditions.

Pioneering Work of Gilbert Stork: The First Isolation

A pivotal moment in this narrative came in 1968 when Gilbert Stork and P. F. Hudrlik published their groundbreaking work on the "Isolation of ketone enolates as trialkylsilyl ethers". Their research demonstrated that lithium enolates, generated from ketones, could be efficiently trapped with chlorotrimethylsilane to afford the corresponding trimethylsilyl enol ethers. This was a landmark achievement, as it provided the first general and efficient method for the preparation and isolation of these compounds.

Stork and Hudrlik's subsequent paper, "Generation, nuclear magnetic resonance spectra, and alkylation of enolates from trialkylsilyl enol ethers," further solidified the importance of their discovery. They demonstrated that the silyl enol ethers could be cleanly converted back to the corresponding lithium enolates by treatment with methyllithium, thus serving as true enolate synthons. This work laid the foundation for the use of silyl enol ethers as versatile nucleophiles in a wide range of carbon-carbon bond-forming reactions.

The Contributions of Herbert O. House: A Systematic Approach

Building upon this initial discovery, Herbert O. House and his collaborators published a comprehensive study in 1969 titled, "Chemistry of carbanions. XVIII. Preparation of trimethylsilyl enol ethers". This paper provided a systematic investigation into the preparation of trimethylsilyl enol ethers from a variety of ketones and aldehydes, further expanding the scope and utility of this new class of reagents. House's work was instrumental in establishing silyl enol ethers as readily accessible and highly valuable synthetic intermediates.

Mastering Regioselectivity: The Power of Kinetic and Thermodynamic Control

One of the most significant advantages of silyl enol ether chemistry is the ability to control the regioselectivity of enolate formation from unsymmetrical ketones. This is achieved by carefully manipulating the reaction conditions to favor either the kinetic or the thermodynamic enolate.

-

Kinetic Control : Favors the formation of the less substituted (and generally less stable) silyl enol ether. This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The bulky base preferentially removes the more accessible proton from the less hindered α-carbon.

-

Thermodynamic Control : Leads to the more substituted (and more stable) silyl enol ether. This is accomplished by using a weaker base and higher temperatures, which allows for equilibration to the most stable isomer.

This ability to selectively generate a specific regioisomer of a silyl enol ether revolutionized the way chemists approached the synthesis of complex molecules, providing a level of control that was previously unattainable with traditional enolate chemistry.

Table 1: Conditions for Regioselective Synthesis of Silyl Enol Ethers

| Control Pathway | Base | Temperature | Product |

| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | Less substituted silyl enol ether |

| Thermodynamic | Triethylamine (Et₃N) | Room Temperature or higher | More substituted silyl enol ether |

Key Synthetic Methodologies: The Foundational Protocols

The early work of Stork and House laid the groundwork for the development of robust and reliable protocols for the synthesis of cyclic silyl enol ethers.

Experimental Protocol: Kinetic Trapping of a Cyclic Ketone Enolate

This protocol is adapted from the principles established in the early literature for the formation of the kinetic silyl enol ether of 2-methylcyclohexanone.

Objective: To synthesize 1-(trimethylsilyloxy)-6-methylcyclohex-1-ene.

Materials:

-

Diisopropylamine

-

n-Butyllithium in hexanes

-

2-Methylcyclohexanone

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred solution of diisopropylamine. Maintain the temperature at -78 °C.

-

After the addition is complete, stir the resulting LDA solution at -78 °C for 30 minutes.

-

Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution at -78 °C.

-

Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add chlorotrimethylsilane to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with pentane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting silyl enol ether by distillation.

Caption: Workflow for the kinetic synthesis of a cyclic silyl enol ether.

The Synthetic Power Unleashed: Landmark Reactions

The discovery and development of cyclic silyl enol ethers catalyzed a paradigm shift in organic synthesis, leading to the invention of powerful new reactions for carbon-carbon bond formation.

The Mukaiyama Aldol Addition

Discovered by Teruaki Mukaiyama in the early 1970s, the Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and an aldehyde or ketone. This reaction provides a mild and highly versatile method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of a pre-formed silyl enol ether circumvents the issues of self-condensation often encountered in traditional base-catalyzed aldol reactions.

Caption: The Mukaiyama Aldol Addition of a cyclic silyl enol ether.

The Saegusa-Ito Oxidation

The Saegusa-Ito oxidation, developed by Takeo Saegusa and Yoshihiko Ito, is a palladium-catalyzed reaction that converts silyl enol ethers into α,β-unsaturated carbonyl compounds. This transformation is particularly valuable for introducing unsaturation into cyclic systems and has found widespread application in the synthesis of natural products and other complex molecules.

Impact on Drug Development and Modern Synthesis

The discovery of cyclic silyl enol ethers has had a profound and lasting impact on the field of drug development. The ability to construct complex carbocyclic and heterocyclic ring systems with high levels of control has enabled the synthesis of a vast array of biologically active molecules. From steroids and prostaglandins to alkaloids and macrolides, the fingerprints of silyl enol ether chemistry can be found in the synthetic routes to numerous life-saving medicines. The foundational discoveries of Stork and House not only solved a long-standing problem in organic chemistry but also opened the door to a new world of synthetic possibilities that continues to be explored and expanded upon today.

Conclusion

The discovery of cyclic silyl enol ethers represents a triumph of chemical ingenuity and a testament to the power of fundamental research. By providing a solution to the long-standing challenge of controlling enolate reactivity, pioneers like Gilbert Stork and Herbert O. House armed chemists with a tool of unparalleled versatility and precision. The principles they established continue to underpin many of the most sophisticated synthetic strategies employed today in both academic and industrial research, particularly in the quest for new and improved therapeutics. The story of the cyclic silyl enol ether is a compelling reminder that the pursuit of fundamental chemical knowledge can lead to transformative technologies with far-reaching implications for science and society.

The Architectonics of Reactivity: An In-depth Technical Guide to the Mechanism of Silyl Enol Ether Formation

For the discerning researcher, scientist, and drug development professional, the precise construction of molecular frameworks is paramount. Among the myriad of synthetic tools available, silyl enol ethers stand out as exceptionally versatile and stable enolate surrogates, pivotal in the stereoselective formation of carbon-carbon bonds.[1][2] Their application in cornerstone reactions such as the Mukaiyama aldol addition and the Ireland-Claisen rearrangement underscores their significance in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][3][4][5] This guide provides a comprehensive exploration of the core mechanisms governing silyl enol ether formation, offering field-proven insights into manipulating reaction conditions to achieve desired regiochemical and stereochemical outcomes.

The Foundation: Understanding Enolate Generation and Trapping

The formation of a silyl enol ether is fundamentally a two-step process: the deprotonation of a carbonyl compound to generate an enolate, followed by the electrophilic trapping of this enolate with a silyl halide.[6] The regiochemical outcome of this process—that is, which α-proton is removed from an unsymmetrical ketone—is a critical consideration that dictates the structure of the final product. This outcome is governed by the principles of kinetic versus thermodynamic control.[7]

The Crossroads of Control: Kinetic vs. Thermodynamic Enolate Formation

Kinetic Control: This pathway favors the formation of the less substituted, and therefore generally less stable, silyl enol ether.[7] The formation of the kinetic product is achieved by employing a strong, sterically hindered base at low temperatures.[7][8] The bulky base, such as lithium diisopropylamide (LDA), preferentially abstracts the more sterically accessible proton on the less substituted α-carbon.[5][6] The low temperature (typically -78 °C) ensures that the reaction is irreversible, effectively "trapping" the faster-formed product before it has a chance to equilibrate to the more stable thermodynamic isomer.[5][8]

Thermodynamic Control: In contrast, thermodynamic control yields the more substituted and more stable silyl enol ether.[7] This is achieved under conditions that allow for equilibration, typically by using a weaker, less sterically hindered base (such as triethylamine) at higher temperatures.[6] Under these reversible conditions, the initially formed kinetic enolate can revert to the starting ketone and re-form, eventually leading to a product distribution that reflects the relative thermodynamic stabilities of the possible enolates.[7]

| Control Pathway | Base | Temperature | Product |

| Kinetic | Strong, sterically hindered (e.g., LDA) | Low (e.g., -78 °C) | Less substituted silyl enol ether |

| Thermodynamic | Weaker, less hindered (e.g., Triethylamine) | Higher (e.g., room temperature or above) | More substituted silyl enol ether |

The Reagents of Choice: A Deeper Dive

The selection of the base, silylating agent, and solvent are critical variables that must be carefully considered to ensure the desired outcome.

The Role of the Base

The choice of base is the primary determinant of kinetic versus thermodynamic control.

-

Lithium Diisopropylamide (LDA): As a strong, non-nucleophilic, and sterically demanding base, LDA is the reagent of choice for generating kinetic enolates.[5][6] Its bulky isopropyl groups hinder its approach to the more substituted α-proton, leading to preferential abstraction of the less hindered proton.[8]

-

Triethylamine (Et3N): A weaker amine base, triethylamine is often employed for the formation of thermodynamic silyl enol ethers.[6] It is not strong enough to irreversibly deprotonate the ketone, thus allowing for the establishment of an equilibrium that favors the more stable enolate.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that is typically used for thermodynamic enolate formation due to its small size, which allows it to access the more hindered α-proton.[8]

Silylating Agents: The Electrophilic Trap

The most common silylating agent is trimethylsilyl chloride (TMSCl).[6] However, other silyl halides and triflates can be used to modulate reactivity.

-

Trimethylsilyl Chloride (TMSCl): The workhorse for silyl enol ether formation due to its ready availability and appropriate reactivity.

-

Trimethylsilyl Triflate (TMSOTf): A more reactive silylating agent that can be used to trap less stable enolates or to accelerate slow silylation reactions.[6]

The Solvent's Influence

The solvent plays a crucial role in modulating the reactivity of the base and stabilizing the enolate intermediate.

-

Tetrahydrofuran (THF): The most common solvent for silyl enol ether formation, particularly under kinetic control with LDA. It is a polar aprotic solvent that effectively solvates the lithium cation.

-

Hexamethylphosphoramide (HMPA): The addition of HMPA as a cosolvent can influence the stereoselectivity of enolate formation, favoring the formation of (E)-enolates.[12] However, due to its toxicity, its use has been largely supplanted by other coordinating solvents.

Mechanistic Pathways Visualized

The following diagrams illustrate the fundamental mechanisms of kinetic and thermodynamic silyl enol ether formation.

Caption: Kinetic Silyl Enol Ether Formation.

Caption: Thermodynamic Silyl Enol Ether Formation.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of kinetically and thermodynamically controlled silyl enol ethers.

Protocol for Kinetic Silyl Enol Ether Formation

This protocol is adapted for the synthesis of the less substituted silyl enol ether from an unsymmetrical ketone.[5]

Materials:

-

Unsymmetrical ketone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-BuLi dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Add a solution of the unsymmetrical ketone in anhydrous THF dropwise to the LDA solution, again maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Add TMSCl neat to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude kinetic silyl enol ether.

Protocol for Thermodynamic Silyl Enol Ether Formation

This protocol describes the synthesis of the more substituted silyl enol ether.

Materials:

-

Unsymmetrical ketone

-

Triethylamine (Et3N)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous acetonitrile (MeCN)

-

Sodium iodide (NaI) (optional, for in situ generation of TMSI)

-

Pentane

-

Ice-cold water

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-